5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene
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Overview
Description
5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene is a chemical compound with the molecular formula C15H18. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 5 and 8 positions and a partially hydrogenated fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene typically involves the hydrogenation of 5,8-dimethylfluorene. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation of the fluorene core without affecting the methyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the complete hydrogenation of the fluorene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Fully hydrogenated fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
Scientific Research Applications
5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
5,8-Dimethyltetralin: A structurally similar compound with a fully hydrogenated naphthalene core.
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Another related compound with similar hydrogenation and methylation patterns.
Uniqueness: 5,8-Dimethyl-2,3,4,9-tetrahydro-1H-fluorene is unique due to its partially hydrogenated fluorene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
62360-77-4 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5,8-dimethyl-2,3,4,9-tetrahydro-1H-fluorene |
InChI |
InChI=1S/C15H18/c1-10-7-8-11(2)15-13-6-4-3-5-12(13)9-14(10)15/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
PAZXDMOVHQQWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=C(C2=C(C=C1)C)CCCC3 |
Origin of Product |
United States |
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